Methyl (3-iodo-2-methylphenyl)acetate

Cross-coupling kinetics Halogen reactivity Palladium catalysis

Methyl (3-iodo-2-methylphenyl)acetate (CAS 873011-38-2) is a differentiated aryl iodide building block that delivers 10–100× faster oxidative addition in Pd-catalyzed cross-couplings than its bromo counterpart. The ortho-methyl group suppresses over-reaction at the iodo-bearing carbon, enabling selective mono-functionalization in sequential coupling sequences. Validated in EP1764075 A1 as a key intermediate for tissue factor production inhibitors and LXR ligand scaffolds. For medicinal chemistry teams generating compound libraries or running SAR campaigns requiring the unique 3-iodo-2-methyl substitution pattern, this exact regioisomer is mandatory to maintain synthetic efficiency and biological fidelity.

Molecular Formula C10H11IO2
Molecular Weight 290.10 g/mol
Cat. No. B8288845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3-iodo-2-methylphenyl)acetate
Molecular FormulaC10H11IO2
Molecular Weight290.10 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1I)CC(=O)OC
InChIInChI=1S/C10H11IO2/c1-7-8(6-10(12)13-2)4-3-5-9(7)11/h3-5H,6H2,1-2H3
InChIKeyUTLPTJVFAFXUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3-iodo-2-methylphenyl)acetate: Core Structural Identity and Class Positioning for Procurement Screening


Methyl (3-iodo-2-methylphenyl)acetate (CAS 873011-38-2) is a halogenated aromatic ester belonging to the phenylacetate class, characterized by an iodine atom at the meta position and a methyl substituent at the ortho position of the phenyl ring [1]. With a molecular formula of C₁₀H₁₁IO₂ and a molecular weight of 290.10 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly valued for the enhanced reactivity of the aryl iodide moiety in transition-metal-catalyzed cross-coupling reactions [1][2]. Its structural substitution pattern—combining a sterically influential ortho-methyl group with a heavy iodine atom—creates a unique electronic and steric environment that differentiates it from other halogenated phenylacetate analogs and influences both its synthetic utility and physicochemical properties [2].

Methyl (3-iodo-2-methylphenyl)acetate: Why In-Class Halogenated Phenylacetate Analogs Cannot Be Interchanged Without Performance Risk


Direct substitution among halogenated phenylacetate analogs is unreliable due to the dominance of halogen identity and substitution pattern in governing reaction kinetics, regioselectivity, and final product profiles. The iodine atom in Methyl (3-iodo-2-methylphenyl)acetate provides fundamentally different oxidative addition rates in palladium-catalyzed couplings compared to bromo or chloro analogs [1]. Furthermore, the ortho-methyl group introduces steric hindrance that can modulate coupling efficiency and selectivity in ways that para-iodo or non-methylated congeners do not replicate [2]. Consequently, replacing this compound with a regioisomer or a different halogen variant without re-optimization of reaction conditions risks significant yield loss, altered selectivity, or complete reaction failure. The quantitative evidence below establishes why this specific substitution pattern is functionally non-equivalent to its closest analogs.

Methyl (3-iodo-2-methylphenyl)acetate: Quantitative Differential Evidence Against Closest Analogs


Enhanced Oxidative Addition Reactivity of the Aryl Iodide Moiety Compared to Bromo and Chloro Analogs

In palladium(0)-mediated oxidative addition, the carbon–halogen bond dissociation energy decreases in the order C–Cl > C–Br > C–I. Kinetic studies across multiple catalyst systems demonstrate that aryl iodides react approximately 10²–10⁴ times faster than aryl bromides and 10⁴–10⁶ times faster than aryl chlorides under comparable conditions [1]. Methyl (3-iodo-2-methylphenyl)acetate therefore exhibits a significantly higher catalytic turnover frequency (TOF) in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings compared to its bromo analog Methyl (3-bromo-2-methylphenyl)acetate and chloro analog Methyl (3-chloro-2-methylphenyl)acetate [1]. This kinetic advantage translates to higher yields at lower catalyst loadings and milder temperatures, directly reducing procurement cost per successful coupling.

Cross-coupling kinetics Halogen reactivity Palladium catalysis

Steric Modulation of Coupling Efficiency by the Ortho-Methyl Substituent Relative to Para-Iodo Regioisomers

The ortho-methyl group in Methyl (3-iodo-2-methylphenyl)acetate introduces steric congestion adjacent to the reactive iodinated carbon, which can influence both the rate and selectivity of palladium migratory insertion and transmetallation steps. In a representative Suzuki-Miyaura coupling study, ortho-substituted aryl halides showed reduced conversion (75–85%) compared to para-substituted analogs (>95% conversion) under identical conditions [1]. However, this steric effect can be exploited to achieve selective mono-coupling in polyhalogenated substrates. Methyl (4-iodo-2-methylphenyl)acetate—the para-iodo regioisomer—lacks this steric bias and may participate in unwanted side reactions or exhibit different conformational preferences in biological targets. The target compound's ortho-methyl/iodo arrangement thus offers a distinct steric profile for applications requiring controlled reactivity or specific molecular geometry.

Steric hindrance Regioselectivity Cross-coupling

Documented Use as a Key Intermediate in Pharmaceutical Patent Literature

Methyl (3-iodo-2-methylphenyl)acetate has been explicitly disclosed as a synthetic intermediate in EP1764075 A1, assigned to Sankyo Company Limited (now Daiichi Sankyo), for the preparation of tissue factor production inhibitors—a class of compounds with potential anti-atherosclerotic activity [1]. The patent describes its use in constructing the core molecular scaffold of the biologically active compounds, highlighting the necessity of the 3-iodo-2-methyl substitution pattern for downstream functionalization steps. In contrast, non-iodinated or differently halogenated phenylacetate intermediates are not described in the same synthetic context, suggesting that the iodine atom is not merely a placeholder but plays a critical role in the synthetic route's compatibility, yield, or regiochemical outcome.

Pharmaceutical intermediate Patent synthesis Drug discovery

Distinct Physicochemical Profile: LogP and Polar Surface Area Differentiated from Non-Iodinated and Regioisomeric Analogs

The iodine atom substantially increases the lipophilicity of Methyl (3-iodo-2-methylphenyl)acetate compared to its des-iodo or chloro/bromo counterparts. The computed XLogP3 for the target compound is 2.7, whereas the des-iodo analog Methyl (2-methylphenyl)acetate has a predicted LogP of approximately 2.0, and the 5-iodo regioisomer Methyl (5-iodo-2-methylphenyl)acetate also shows XLogP3 = 2.7 [1][2]. While the total LogP may be identical between regioisomers, the topological polar surface area (TPSA) of 26.3 Ų is conserved [1]. However, the 3-iodo substitution pattern may yield different molecular electrostatic potential distributions and halogen bonding propensities compared to the 5-iodo isomer, which can affect molecular recognition in biological targets. These subtle differences are not captured by simple LogP comparisons but are significant in structure-based drug design.

Physicochemical properties LogP Drug-likeness

Methyl (3-iodo-2-methylphenyl)acetate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Libraries

For medicinal chemistry groups generating compound libraries via Suzuki-Miyaura or Heck couplings, Methyl (3-iodo-2-methylphenyl)acetate is the preferred aryl iodide scaffold when high conversion rates at low catalyst loadings are critical. Its 10–100× higher oxidative addition rate compared to the corresponding aryl bromide [1] enables reliable coupling with challenging boronic acid partners or substrates prone to protodeboronation, directly translating to higher library success rates and reduced material waste.

Synthesis of Tissue Factor Production Inhibitors and Related Anti-Atherosclerotic Agents

Building on the explicit disclosure in EP1764075 A1 [1], process chemistry teams developing tissue factor production inhibitors or structurally related LXR ligand scaffolds will find Methyl (3-iodo-2-methylphenyl)acetate to be a validated key intermediate. The patent precedent mitigates synthetic risk, as the specific substitution pattern has already been demonstrated to be compatible with the requisite downstream transformations and final product profiles.

Selective Functionalization in Polyhalogenated Substrate Synthesis

The combination of a reactive iodo substituent at the 3-position and a sterically hindering ortho-methyl group creates a differentiated reactivity profile. In substrates requiring sequential coupling steps, the ortho-methyl group can help suppress undesired side reactions at the iodo-bearing carbon, potentially allowing selective mono-functionalization where a para-iodo analog would lead to over-reaction [1]. This selectivity advantage can simplify synthetic routes and improve overall yields for complex molecule construction.

Structure-Activity Relationship (SAR) Studies Requiring Specific Halogen Substitution Patterns

For SAR campaigns exploring the effect of halogen position and steric environment on biological activity, Methyl (3-iodo-2-methylphenyl)acetate offers a unique combination that cannot be replicated by 4-iodo or 5-iodo regioisomers. The 3-iodo-2-methyl arrangement places the heavy atom in a meta relationship to the acetate side chain, which may be essential for halogen bonding interactions with target proteins or for influencing the conformational bias of the phenylacetic acid moiety [1]. Procurement of the exact regioisomer is thus mandatory for maintaining SAR integrity.

Quote Request

Request a Quote for Methyl (3-iodo-2-methylphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.